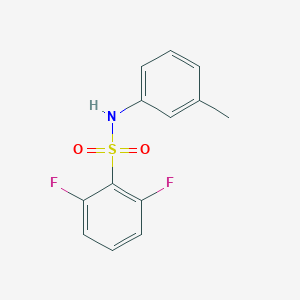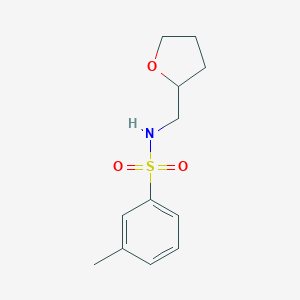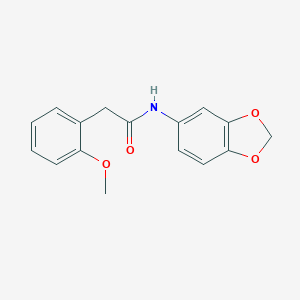![molecular formula C22H18N4O2S2 B261940 N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea involves the inhibition of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea disrupts the synthesis of DNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various techniques. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea. One direction is to study the potential of this compound in combination with other cancer treatments such as chemotherapy or radiation therapy. Another direction is to study the potential of this compound in animal models of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of new analogs of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea may lead to the discovery of more potent and selective inhibitors of DHFR.
Synthesemethoden
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea can be synthesized using a specific method that involves the reaction of N-benzyl-N'-acetylthiourea with 5-phenylthieno[2,3-d]pyrimidine-4-sulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide or acetonitrile. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in cancer research. Studies have shown that N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential in drug-resistant cancer cells.
Eigenschaften
Produktname |
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea |
|---|---|
Molekularformel |
C22H18N4O2S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-(benzylcarbamoyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-18(26-22(28)23-11-15-7-3-1-4-8-15)13-30-21-19-17(16-9-5-2-6-10-16)12-29-20(19)24-14-25-21/h1-10,12,14H,11,13H2,(H2,23,26,27,28) |
InChI-Schlüssel |
NXTCZGATXRZQDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)